molecular formula C8H5FN2O2 B3198617 3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1016241-78-3

3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B3198617
CAS No.: 1016241-78-3
M. Wt: 180.14 g/mol
InChI Key: OQJOLHZGFNPOQC-UHFFFAOYSA-N
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Description

3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a carboxylic acid group at the 2-position and a fluorine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Pyridine Ring: The pyridine ring is then constructed through a series of condensation reactions involving the cyclized pyrrole intermediate.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research as an inhibitor of specific signaling pathways.

    Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt key signaling pathways involved in cell proliferation, migration, and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Uniqueness

3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of the fluorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-4-2-1-3-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJOLHZGFNPOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2F)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220859
Record name 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016241-78-3
Record name 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016241-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 6
3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

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